molecular formula C12H9ClN2 B11887794 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile

2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile

Cat. No.: B11887794
M. Wt: 216.66 g/mol
InChI Key: BLBQRSWZFXIQND-UHFFFAOYSA-N
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Description

2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile (CAS 1017355-83-7) is a versatile quinoline-based building block in organic and medicinal chemistry research. This compound, with a molecular formula of C12H9ClN2 and a molecular weight of 216.67, features a chloroquinoline core, a scaffold of significant importance in drug discovery . The quinoline structure is a privileged framework in pharmaceuticals, known for its presence in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-malarial properties . The specific substitution pattern on this molecule—comprising a chlorine leaving group at the 2-position, an electron-withdrawing nitrile group on the acetonitrile side chain, and a methyl group on the benzene ring—makes it a valuable synthetic intermediate. These functional groups are amenable to various chemical transformations, such as nucleophilic aromatic substitution of the chlorine atom, cyclization reactions involving the nitrile group, and catalytic cross-coupling reactions, enabling researchers to construct more complex heterocyclic systems . Its primary research value lies in its application as a key precursor for the synthesis of fused or binary quinoline-containing heterocycles, which are often explored for their potential biological evaluation and synthetic applications . As a chlorinated compound, it falls within a class of molecules that are highly prevalent in FDA-approved drugs, underscoring its relevance in the development of new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(2-chloro-7-methylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C12H9ClN2/c1-8-2-3-9-7-10(4-5-14)12(13)15-11(9)6-8/h2-3,6-7H,4H2,1H3

InChI Key

BLBQRSWZFXIQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CC#N)Cl

Origin of Product

United States

Preparation Methods

Bromination of (2-Chloro-7-methylquinolin-3-yl)methanol

The alcohol (1 ) is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, yielding (2-chloro-7-methylquinolin-3-yl)methyl bromide (2 ) with >90% efficiency. This step exploits the high nucleofugality of bromide, facilitating subsequent substitution.

Cyanation of the Bromomethyl Derivative

The bromide (2 ) undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours. The polar aprotic solvent enhances cyanide ion reactivity, producing 2-(2-chloro-7-methylquinolin-3-yl)acetonitrile (3 ) in 85–92% yield.

Critical Parameters

  • Temperature Control : Excessive heat during bromination risks quinoline ring decomposition.

  • Cyanide Stoichiometry : A 1.2:1 molar ratio of NaCN to 2 minimizes side reactions.

Vilsmeier-Haack Reaction Followed by Cyanohydrin Formation

This method leverages the Vilsmeier-Haack reaction to generate a key aldehyde intermediate, which is subsequently converted to the acetonitrile moiety.

Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde (4)

A mixture of 7-methylquinolin-3-ol (4a ), dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) (3:12 molar ratio) reacts at 80–90°C for 3 hours. The reaction proceeds via electrophilic substitution, yielding 4 in 98% purity (Table 1).

EntrySubstrateDMF:POCl₃ RatioTime (h)Yield (%)
14a 3:12398

Table 1. Optimization of Vilsmeier-Haack reaction for 4 .

Cyanohydrin Formation and Dehydration

The aldehyde (4 ) reacts with acetone cyanohydrin (5 ) in the presence of pyridine at 50°C for 4 hours, forming the cyanohydrin intermediate (6 ). Subsequent dehydration with concentrated sulfuric acid at 100°C for 1 hour affords 3 in 78% overall yield.

Mechanistic Insight

  • Cyanohydrin Formation : Nucleophilic attack by cyanide on the carbonyl carbon.

  • Dehydration : Acid-catalyzed elimination of water stabilizes the nitrile group.

Knoevenagel Condensation with Malononitrile

A one-pot annulation strategy combines aldehyde 4 with malononitrile (7 ) under basic conditions.

Reaction Optimization

Triethylamine (Et₃N) in ethanol catalyzes the condensation of 4 and 7 at reflux (78°C) for 4 hours, yielding 2-(2-chloro-7-methylquinolin-3-ylmethylene)malononitrile (8 ) as an intermediate. Hydrogenation of 8 using 10% Pd/C under 1 atm H₂ in ethanol at 25°C for 2 hours selectively reduces the double bond, producing 3 in 88% yield (Table 2).

EntrySubstrateCatalystTime (h)Yield (%)
18 Pd/C288

Table 2. Hydrogenation of 8 to 3 .

Advantages

  • Selectivity : Pd/C avoids over-reduction of nitrile groups.

  • Scalability : Ethanol as a solvent enables easy product isolation.

Direct Cyanation of Quinoline Methanol

A single-step approach converts 1 to 3 using tosyl chloride (TsCl) and potassium cyanide (KCN).

Tosylation-Cyanation Sequence

1 reacts with TsCl in pyridine at 0°C for 1 hour, forming the tosylate (9 ). Subsequent treatment with KCN in DMSO at 60°C for 3 hours displaces the tosyl group, yielding 3 in 82% yield.

Key Considerations

  • Tosyl Group Stability : Ensures clean displacement without side reactions.

  • Solvent Polarity : DMSO enhances cyanide nucleophilicity.

Comparative Analysis of Methods

MethodStepsYield (%)Cost EfficiencyScalability
Nucleophilic Substitution285–92ModerateHigh
Vilsmeier-Haack278LowModerate
Knoevenagel Condensation288HighHigh
Direct Cyanation182HighModerate

Table 3. Comparative efficiency of preparation methods.

Mechanistic Challenges and Solutions

  • Regioselectivity in Quinoline Functionalization : Electron-withdrawing chloro and methyl groups direct substitution to position 3.

  • Cyanide Handling : Use of NaCN in sealed systems mitigates toxicity risks.

  • Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that quinoline derivatives, including 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the synthesis of several quinoline derivatives that demonstrated potent cytotoxicity against human cancer cell lines, suggesting that modifications to the quinoline structure can enhance anticancer activity.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Quinoline derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. Research on related compounds has shown promising results in reducing inflammation in various animal models, indicating that this compound may share similar therapeutic benefits .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship studies have identified key functional groups that enhance activity against specific targets, such as kinases involved in cancer progression. For example, modifications to the chlorine and methyl substituents have been shown to significantly affect the inhibitory potency against various kinases .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining various quinoline derivatives, researchers synthesized a series of compounds including this compound. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range. The study concluded that the presence of both chlorine and methyl groups was critical for enhancing anticancer activity .

Case Study 2: Inhibition of Inflammatory Pathways
Another research effort focused on evaluating the anti-inflammatory properties of quinoline derivatives. The study found that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as enoyl-ACP reductase, which is involved in bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane, leading to antimicrobial effects. The compound may also interact with other biological pathways, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Key Observations :

  • Aromatic System: Quinoline derivatives exhibit enhanced aromatic stability compared to chromene or coumarin analogs due to the nitrogen atom in the heterocycle, which may influence π-stacking interactions in biological targets.
  • Electronic Properties: Chromene-based acetonitriles show HOMO-LUMO gaps of 4.2–4.5 eV, with electron density localized on the chromene ring, suggesting reduced electrophilicity at the nitrile group compared to quinoline analogs .
  • Synthetic Methods : The use of chloroacetonitrile as a reagent is common in synthesizing acetonitrile-substituted heterocycles, though reaction times and bases vary (e.g., 8-hour reflux for coumarin derivatives vs. shorter durations for chromenes ).

Biological Activity

2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile is a quinoline derivative with significant biological activity. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C12H10ClN, with a molecular weight of approximately 230.69 g/mol. The compound features a unique bicyclic structure characterized by a fused benzene and pyridine ring, with specific substituents that enhance its reactivity and biological profile.

Key Structural Features:

  • Chlorine Atom: Located at position 2, it contributes to the compound's reactivity.
  • Methyl Group: Positioned at 7, influencing its biological interactions.
  • Acetonitrile Group: Enhances solubility and potential bioactivity.

Biological Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant biological activities:

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of both chlorine and methyl groups is believed to enhance this activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Analog AS. aureus16 µg/mL
Analog BP. aeruginosa64 µg/mL

Antimalarial Activity

Quinoline derivatives are historically significant in the treatment of malaria. Recent studies indicate that compounds structurally related to this compound exhibit potent antimalarial activity against Plasmodium falciparum.

Case Study:
A study evaluated the antimalarial efficacy of various quinoline derivatives, revealing that modifications at the C6 position (where chlorine is located in our compound) significantly influenced potency. Compounds with similar structures showed low nanomolar activity against resistant strains of P. falciparum.

Anticancer Potential

Emerging research suggests that quinoline derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with cancer cell proliferation.

Research Findings:
A recent investigation into the cytotoxic effects of quinoline derivatives found that compounds with similar structures to this compound exhibited selective toxicity towards cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding: Compounds in this class often bind to dopamine receptors, influencing neurological pathways.
  • Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways can lead to decreased survival rates of pathogens or cancer cells.
  • DNA Intercalation: Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Q & A

Q. What are the common synthetic routes for 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation or functionalization of the quinoline core. For example, halogenation at the 2-position of quinoline derivatives can be achieved using POCl₃ or SOCl₂ under reflux conditions, followed by coupling with acetonitrile derivatives via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Key Variables : Temperature (60–120°C), solvent choice (acetonitrile, DMF), and catalyst selection (Pd-based catalysts for coupling reactions).
  • Optimization : Reaction monitoring via TLC or HPLC is critical to avoid over-halogenation or side-product formation. Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers focus on?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Identify protons on the quinoline ring (aromatic δ 7.0–8.5 ppm) and the acetonitrile group (CH₂CN δ ~3.5 ppm). Splitting patterns reveal substitution positions .
  • Mass Spectrometry (MS) :
  • Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., 245.68 g/mol for C₁₃H₁₀ClN₂). Fragmentation patterns help validate the chloro-methylquinoline backbone .
  • Infrared Spectroscopy (IR) :
  • Stretching vibrations for C≡N (~2240 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do the electronic effects of substituents (chloro, methyl) influence the compound's reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Chloro Group : Acts as an electron-withdrawing group (EWG), directing electrophilic attacks to the 4- or 6-position of the quinoline ring. It stabilizes intermediates in SNAr reactions but may reduce nucleophilicity at adjacent sites .
  • Methyl Group : Electron-donating via hyperconjugation, increasing electron density at the 7-position. This enhances reactivity in alkylation or coupling reactions .
  • Case Study : In Suzuki-Miyaura coupling, the chloro group facilitates oxidative addition with Pd catalysts, while the methyl group sterically hinders ortho-substitution .

Q. What computational methods are used to predict biological activity, and how do in silico studies guide experimental design?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities with target proteins (e.g., AKT1 kinase). The chloro and methyl groups enhance hydrophobic interactions in binding pockets .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For this compound, the LUMO is localized on the chloro-quinoline ring, favoring nucleophilic attacks .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays to refine models .

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • Contradiction Example : Discrepancy between NMR (suggesting a single isomer) and MS (indicating impurities).
  • Resolution Steps :

2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings to confirm connectivity .

High-Resolution MS (HRMS) : Differentiates isotopic patterns of chlorine (³⁵Cl/³⁷Cl) from impurities .

X-ray Crystallography : Resolves ambiguous structures by providing definitive bond lengths and angles (using SHELX or WinGX for refinement) .

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